molecular formula C12H14N2 B13999278 3,5,6-Trimethylquinolin-8-amine CAS No. 3376-14-5

3,5,6-Trimethylquinolin-8-amine

Cat. No.: B13999278
CAS No.: 3376-14-5
M. Wt: 186.25 g/mol
InChI Key: PZUAKALSMJGTTG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acids such as stannic chloride or indium chloride . This method allows for the formation of quinoline-8-amines under aerobic conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often involves transition-metal catalyzed synthetic methodologies. These methods are efficient and versatile, allowing for the production of a wide range of quinoline derivatives with various substituents .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethylquinolin-8-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include stannic chloride, indium chloride, and other transition metal catalysts. The reactions are typically carried out under aerobic conditions, with specific temperatures and solvents depending on the desired product .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3,5,6-Trimethylquinolin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5,6-Trimethylquinolin-8-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication in microorganisms. This makes them effective as antimicrobial and anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5,6-Trimethylquinolin-8-amine include other quinoline derivatives such as quinoxalines and methylquinoxalines .

Uniqueness

What sets this compound apart is its specific substitution pattern, which can result in unique biological activities and chemical properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

3376-14-5

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3,5,6-trimethylquinolin-8-amine

InChI

InChI=1S/C12H14N2/c1-7-4-10-9(3)8(2)5-11(13)12(10)14-6-7/h4-6H,13H2,1-3H3

InChI Key

PZUAKALSMJGTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=C2N=C1)N)C)C

Origin of Product

United States

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